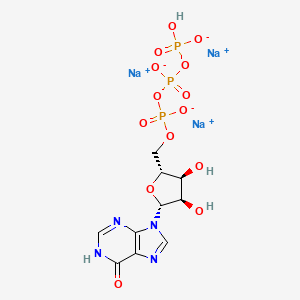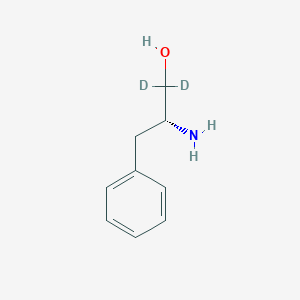
rac 1-Oleoyl-2-chloropropanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 1-Oleoyl-2-chloropropanediol: is a chemical compound with the molecular formula C₂₁H₃₉ClO₃ and a molecular weight of 374.99 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is a derivative of oleic acid and is characterized by the presence of a chloropropanediol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-2-chloropropanediol typically involves the esterification of oleic acid with 2-chloro-3-hydroxypropyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include oleic acid, 2-chloro-3-hydroxypropyl ester, and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: rac 1-Oleoyl-2-chloropropanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloropropanediol moiety to other functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted propanediol derivatives.
Wissenschaftliche Forschungsanwendungen
rac 1-Oleoyl-2-chloropropanediol has several applications in scientific research:
Chemistry: Used as a reference material in synthetic chemistry and analytical studies.
Biology: Studied for its effects on lipid metabolism and cellular processes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized lipids and as an intermediate in chemical synthesis
Wirkmechanismus
The mechanism of action of rac 1-Oleoyl-2-chloropropanediol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
rac 1-Oleoyl-3-chloropropanediol: Another chlorinated derivative of oleoyl propanediol, used in similar research applications.
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): A synthetic lung surfactant used in medical applications.
Uniqueness: rac 1-Oleoyl-2-chloropropanediol is unique due to its specific chloropropanediol moiety, which imparts distinct chemical and biological properties. This makes it valuable for studying lipid metabolism and the effects of chlorinated lipids .
Eigenschaften
CAS-Nummer |
1639207-37-6 |
|---|---|
Molekularformel |
C21H39ClO3 |
Molekulargewicht |
375.0 g/mol |
IUPAC-Name |
(2-chloro-3-hydroxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(22)18-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9- |
InChI-Schlüssel |
HPKKPQKDQAKPHW-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)Cl |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)Cl |
Synonyme |
(9Z)-9-Octadecenoic Acid 2-Chloro-3-hydroxypropyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B1146219.png)


![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)
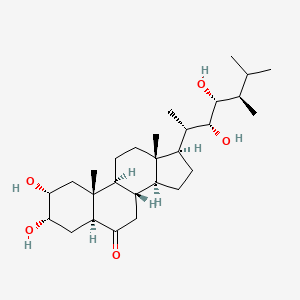
![[1'-13C]uridine](/img/structure/B1146227.png)
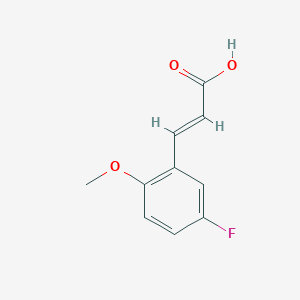
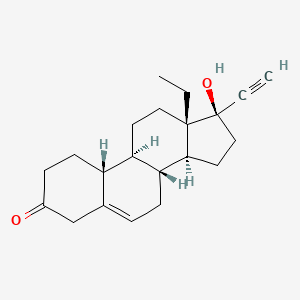
![methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate](/img/structure/B1146232.png)
